molecular formula C19H19ClN4O2 B2985091 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone CAS No. 1260919-62-7

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone

Cat. No. B2985091
CAS RN: 1260919-62-7
M. Wt: 370.84
InChI Key: WSOZXSGIVVHLPT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, an oxadiazole ring, a pyrrole ring, and a piperidine ring . These groups are common in many bioactive compounds and drugs, suggesting that this compound may have biological activity.


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar functional groups are often synthesized through various organic reactions, including nucleophilic substitutions and ring-closing reactions .


Molecular Structure Analysis

The compound’s structure includes several aromatic rings (phenyl and pyrrole) and a heterocyclic ring (oxadiazole), which likely contribute to its stability and reactivity . The presence of nitrogen in the oxadiazole and piperidine rings may allow for hydrogen bonding interactions.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the electronegative chlorine atom. These features could make the compound susceptible to electrophilic aromatic substitution reactions .

Scientific Research Applications

Future Directions

Given the biological activity of similar compounds, this compound could be a subject of future research in drug discovery . Further studies could explore its potential biological activities and optimize its structure for increased efficacy and safety.

properties

IUPAC Name

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c20-15-7-4-6-14(12-15)18-21-19(26-22-18)16-8-5-11-24(16)13-17(25)23-9-2-1-3-10-23/h4-8,11-12H,1-3,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOZXSGIVVHLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone

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